2-氨基-3-(1H-1,2,4-三唑-1-基)丙酸甲酯

描述

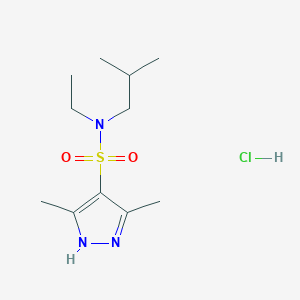

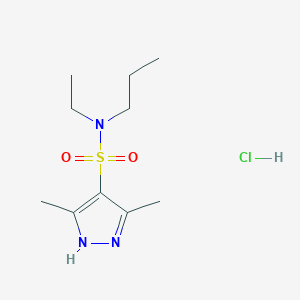

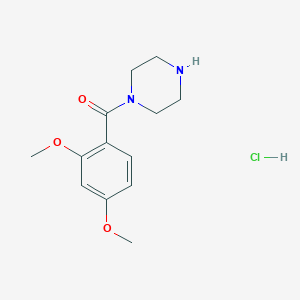

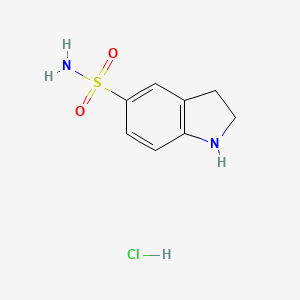

“Methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate dihydrochloride” is a chemical compound with the CAS Number: 2137505-54-3 . It has a molecular weight of 243.09 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 1,2,4-triazoles can be achieved from hydrazines and formamide under microwave irradiation in the absence of a catalyst . An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols provides 1,5-disubstituted and 1-aryl 1,2,4-triazoles .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N4O2.2ClH/c1-12-6(11)5(7)2-10-4-8-3-9-10;;/h3-5H,2,7H2,1H3;2*1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The compound might be involved in various chemical reactions. For instance, mercapto-substituted 1,2,4-triazoles play an important role in chemopreventive and chemotherapeutic effects on cancer .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 243.09 .作用机制

Target of Action

Methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate, a derivative of 1H-1,2,4-Triazol-3-amine, has potential applications in various fields such as medicinal chemistry and agrochemicals . In medicinal chemistry, it is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .

Mode of Action

It is known that 1h-1,2,4-triazol-3-amine derivatives can exhibit a broad range of biological activities, including antiviral, anti-inflammatory, antitumor, antidiabetic, and antioxidant activities . The specific interactions with its targets and the resulting changes would depend on the specific derivative and its chemical structure.

Biochemical Pathways

It is known that 1,2,4-triazole derivatives can inhibit α-amylase and α-glucosidase, enzymes that play a vital role in the metabolism of carbohydrates . This suggests that the compound could potentially affect carbohydrate metabolism pathways.

Result of Action

It is known that 1,2,4-triazole hybrids can exhibit weak to high cytotoxic activities against tumor cell lines . This suggests that the compound could potentially have cytotoxic effects.

Action Environment

It is known that a metal-free process can be used for the synthesis of 2-(3-methyl-1h-1,2,4-triazol-1-yl) acetic acid, suggesting that the synthesis process can be influenced by the reaction environment .

实验室实验的优点和局限性

The advantages of using methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate in lab experiments include its high yield of synthesis, its potential applications in various fields, and its ability to inhibit various enzymes and proteins involved in disease processes. However, the limitations include its unknown mechanism of action, and its potential toxicity and side effects.

未来方向

There are many potential future directions for the study of methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate. In medicinal chemistry, further studies could focus on the development of more potent and selective inhibitors of specific enzymes and proteins involved in disease processes. In biochemistry, further studies could focus on the use of this compound as a tool for the study of enzyme kinetics and protein-ligand interactions. In materials science, further studies could focus on the synthesis of novel materials with unique properties using this compound as a building block.

科学研究应用

抗菌活性

三唑衍生物已被测试用于对抗各种真菌和细菌菌株的抗菌特性。 例如,合成的 1,2,3-三唑显示出对白色念珠菌和米曲霉等菌株的抗真菌活性 .

抗病毒剂

1,2,3-三唑衍生物以其广泛的抗病毒活性而闻名。 一个著名的例子是利巴韦林,一种对许多 DNA 和 RNA 病毒具有活性的核苷类似物 .

癌症研究

三唑化合物已证明对各种癌细胞系具有有效的细胞毒活性。 一些衍生物已显示出有效的抗增殖作用,IC50 值在纳摩尔范围内 .

抗增殖剂

已经合成并评估了新型 1,2,4-三唑衍生物作为抗增殖剂的潜力。 这些化合物在抑制癌细胞生长方面显示出有希望的结果 .

抗菌活性

安全和危害

属性

IUPAC Name |

methyl 2-amino-3-(1,2,4-triazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-12-6(11)5(7)2-10-4-8-3-9-10/h3-5H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOYXULYXLNOKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN1C=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419435.png)

![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1419438.png)

![{[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea](/img/structure/B1419444.png)

![4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride](/img/structure/B1419452.png)

![2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide](/img/structure/B1419453.png)